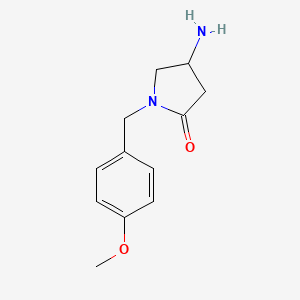

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one

Overview

Description

“4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .Chemical Reactions Analysis

Pyrrolidin-2-ones, including “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . They also play a significant role in the design of new pyrrolidine compounds with different biological profiles .Scientific Research Applications

Medicinal Chemistry

This compound has been identified as a metabolite of aminophenazone , which possesses analgesic, anti-inflammatory, and antipyretic properties. However, due to the risk of agranulocytosis, its medical use is not recommended. It can serve as a reagent in biochemical reactions producing peroxides or phenols .

Organic Synthesis

The compound has potential applications in organic synthesis, particularly in reactions involving metallic cores due to the negative charge and spatial configuration of the N12 atom, making it a suitable site for reaction .

Heterocyclic Chemistry

Heterocyclic Schiff bases, which can be derived from this compound, find promising potential applications as sensors (optical and electrical), intermediates in organic reactions, dyes, pigments, and as catalysts .

Antibacterial Research

In drug discovery, modifications of the pyrrolidine scaffold, such as substituents on the nitrogen atom, have shown to influence antibacterial activity. This suggests that derivatives of this compound could be explored for developing new antibacterial agents .

Alzheimer’s Disease Research

The compound has been evaluated for its potential to reduce Aβ formation in cells expressing Alzheimer’s disease-related proteins, indicating its possible use in studying and treating neurodegenerative diseases .

Antitumor Activity

Derivatives of pyrrolone, which can be synthesized from this compound, have exhibited antitumor activity against lung and CNS cancers in preclinical studies .

Future Directions

The future directions in the research of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . These derivatives can be used for the future development of novel compounds active against different infections and diseases .

Mechanism of Action

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been associated with various bioactive molecules with target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The storage temperature for this compound is mentioned as room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name |

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15/h2-5,10H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRVXEJNFMHQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)